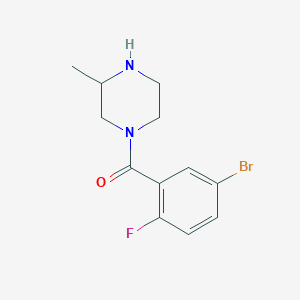
(5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-bromo-2-fluorobenzoyl chloride with 3-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as vacuum-drying and freeze-drying are employed to obtain the final product in a pure and stable form .
化学反応の分析
Types of Reactions
(5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as a possible drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- (5-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- (5-Bromo-2-fluorophenyl)(3-ethylpiperazin-1-yl)methanone
- (5-Bromo-2-chlorophenyl)(3-methylpiperazin-1-yl)methanone
Uniqueness
(5-Bromo-2-fluorophenyl)(3-methylpiperazin-1-yl)methanone is unique due to the specific combination of bromine, fluorine, and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C12H14BrFN2O |
|---|---|
分子量 |
301.15 g/mol |
IUPAC名 |
(5-bromo-2-fluorophenyl)-(3-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14BrFN2O/c1-8-7-16(5-4-15-8)12(17)10-6-9(13)2-3-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 |
InChIキー |
WHKUMTBLHKMPDK-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1)C(=O)C2=C(C=CC(=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
![1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B14897134.png)
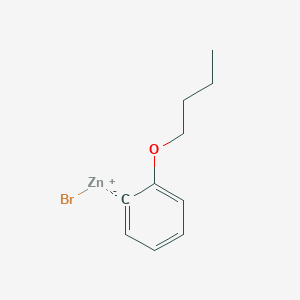


![1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
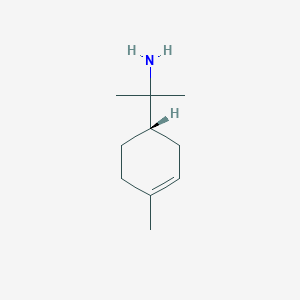
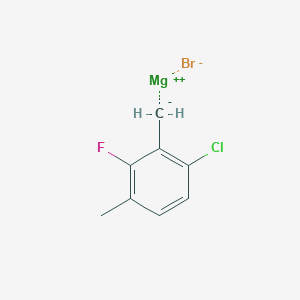
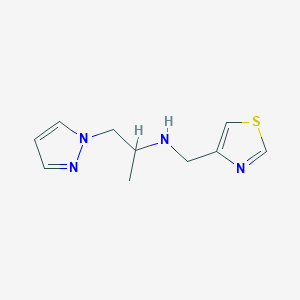
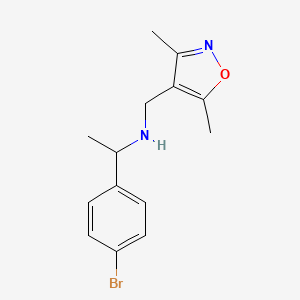
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
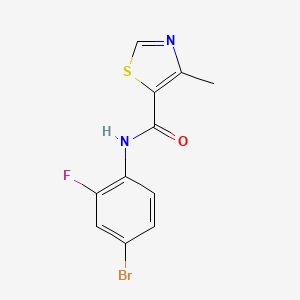
![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
